molecular formula C16H16O5 B12588920 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester CAS No. 648429-95-2

1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester

Cat. No.: B12588920
CAS No.: 648429-95-2
M. Wt: 288.29 g/mol
InChI Key: UNYPBGWWTCYDEA-UHFFFAOYSA-N
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Description

1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester is a chemical compound with a complex structure that includes an indene core substituted with carboxylic acid and formyl groups

Preparation Methods

The synthesis of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using strong oxidizing agents such as potassium permanganate.

    Formylation: The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.

    Esterification: The final step involves esterification, where the carboxylic acid groups are converted to diethyl esters using ethanol and acid catalysts.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Halogenation and nitration are common substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In catalysis, it may coordinate with metal centers, facilitating catalytic cycles. The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester can be compared with similar compounds such as:

    1H-Indene-1,3-dicarboxylic acid, diethyl ester: Lacks the formyl group, leading to different reactivity and applications.

    1H-Indene-1,3-dicarboxylic acid, 5-methyl-, diethyl ester: Contains a methyl group instead of a formyl group, affecting its chemical properties and uses.

    1H-Indene-1,3-dicarboxylic acid, 5-nitro-, diethyl ester:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

648429-95-2

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

diethyl 5-formyl-1H-indene-1,3-dicarboxylate

InChI

InChI=1S/C16H16O5/c1-3-20-15(18)13-8-14(16(19)21-4-2)12-7-10(9-17)5-6-11(12)13/h5-9,13H,3-4H2,1-2H3

InChI Key

UNYPBGWWTCYDEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=C(C2=C1C=CC(=C2)C=O)C(=O)OCC

Origin of Product

United States

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